molecular formula C17H16N2O4 B11311133 3-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

3-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11311133
M. Wt: 312.32 g/mol
InChI Key: ZHUCSRDWNWWOOM-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 1,4-benzoxazine scaffold. The benzoxazine core (3,4-dihydro-2H-1,4-benzoxazin-3-one) is substituted with a methyl group at position 2, while the benzamide group carries a methoxy substituent at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and benzoxazine amines, followed by crystallization and spectroscopic validation .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

3-methoxy-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C17H16N2O4/c1-10-16(20)19-14-9-12(6-7-15(14)23-10)18-17(21)11-4-3-5-13(8-11)22-2/h3-10H,1-2H3,(H,18,21)(H,19,20)

InChI Key

ZHUCSRDWNWWOOM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with 2-amino-3-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide.

Scientific Research Applications

3-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide-Benzoxazine Derivatives

Compound Name Benzamide Substituents Benzoxazine Substituents Molecular Weight Key Applications/Properties Reference
3-Methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide 3-methoxy 2-methyl 326.34* Under investigation
4-Methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide 4-methoxy 2-methyl 326.34* Research reagent (BG88048)
4-Methoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide 4-methoxy None 298.29* Structural studies
5-Bromo-2-iodo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide 5-bromo, 2-iodo None 473.06 Halogenated analog for catalysis
N-[3-Oxo-4-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-3,5-bis(trifluoromethyl)benzamide 3,5-bis(trifluoromethyl) 4-(2-phenylethyl) 508.42 High lipophilicity, agrochemical
Flumioxazin (Herbicide) Cyclohexene dicarboximide 7-fluoro, 4-propynyl 578.00 Herbicidal activity

*Calculated based on molecular formulas.

Key Observations:

Halogenation (e.g., 5-bromo-2-iodo in ) introduces steric bulk and electron-withdrawing effects, which could improve stability in oxidative environments or enhance intermolecular interactions.

Benzoxazine Modifications :

  • The 2-methyl group in the target compound likely restricts conformational flexibility of the benzoxazine ring, influencing its interaction with enzymes or receptors compared to unmethylated analogs (e.g., ).
  • Bulky substituents like 4-(2-phenylethyl) () or 4-propynyl (Flumioxazin, ) increase hydrophobicity, favoring membrane penetration in agrochemical applications.

Functional Group Additions: Trifluoromethyl groups () enhance metabolic stability and bioavailability, a common strategy in drug design.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl-substituted analog () has a higher logP (~4.2 estimated) compared to the target compound (~2.8), suggesting better membrane permeability but poorer aqueous solubility.
  • Thermal Stability : Methyl and halogen substituents (e.g., ) generally enhance thermal stability, as evidenced by melting points exceeding 250°C in related compounds .

Biological Activity

3-Methoxy-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews its biological activity based on recent research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

The compound has the following chemical properties:

  • Molecular Formula : C17H16N2O4
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 923840-78-2

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. The antiproliferative activity of this compound has been evaluated against various cancer cell lines.

Key Findings :

  • Inhibition of Cell Proliferation : The compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, indicating strong antiproliferative effects. For instance, a related compound with similar structural features showed IC50 values ranging from 1.2 to 5.3 μM against different cell lines .
    Cell LineIC50 (μM)
    MCF-71.2
    HCT 1163.7
    HEK 2935.3
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell growth.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties, particularly against Gram-positive bacteria.

Antibacterial Activity :

  • Minimum Inhibitory Concentration (MIC) : The MIC for the compound against Enterococcus faecalis was found to be as low as 8 μM, suggesting significant antibacterial activity .
    Bacterial StrainMIC (μM)
    Enterococcus faecalis8
    Staphylococcus aureus32

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is often influenced by their structural features. Modifications in the molecular structure can enhance or reduce their potency.

  • Substituent Effects : The presence of methoxy groups and variations in side chains significantly influence both anticancer and antibacterial activities.
  • Hydrophobicity and Solubility : Compounds with higher lipophilicity may exhibit better membrane permeability but can also face solubility issues affecting bioavailability.

Case Studies

A series of studies have been conducted to evaluate the biological activities of similar compounds:

  • Study on Benzamide Derivatives : A study synthesized various benzamide derivatives and tested their antiproliferative activities against cancer cells, noting that compounds with specific substitutions showed enhanced efficacy compared to standard chemotherapeutics like doxorubicin .
  • Antioxidant Activity : Some derivatives exhibited antioxidative properties that correlated with their ability to inhibit oxidative stress in cells, although this was not universally applicable across all tested compounds .

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